4-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15326204
Molecular Formula: C28H27N3O5
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H27N3O5 |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C28H27N3O5/c1-35-23-16-19(12-13-22(23)36-17-18-8-3-2-4-9-18)27-24-25(20-10-5-6-11-21(20)33)29-30-26(24)28(34)31(27)14-7-15-32/h2-6,8-13,16,27,32-33H,7,14-15,17H2,1H3,(H,29,30) |
| Standard InChI Key | OFPQHZVILVVTAL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)OCC5=CC=CC=C5 |
Introduction
The compound 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule featuring a pyrrolo[3,4-c]pyrazole core structure. This compound is notable for its multiple functional groups, including methoxy, hydroxy, and benzyloxy substituents, which contribute to its potential biological and medicinal applications.
Biological Activities
Research on this compound highlights its potential biological activities, including:
-
Antimicrobial Properties: The compound's structure suggests it could interact with microbial targets, potentially inhibiting growth or function.
-
Anticancer Properties: The presence of multiple functional groups may allow it to interact with cellular pathways involved in cancer progression, such as apoptosis and gene expression.
Synthesis and Preparation
While specific synthesis details for this compound are not widely available in reliable sources, compounds with similar structures often involve multi-step syntheses starting from commercially available precursors. These processes typically include the formation of the pyrrolo[3,4-c]pyrazole core followed by functional group modifications.
Research Findings and Applications
-
Pharmaceutical Applications: The compound's potential biological activities make it a candidate for further study in pharmaceutical applications, particularly in the development of new drugs targeting microbial infections and cancer.
-
Chemical Building Block: Its complex structure positions it as a valuable intermediate for synthesizing more complex molecules with potential therapeutic effects.
Comparison with Similar Compounds
| Compound | Molecular Weight | Functional Groups | Biological Activities |
|---|---|---|---|
| 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Approximately 485.5 g/mol | Methoxy, Hydroxy, Benzyloxy | Antimicrobial, Anticancer |
| 4-Benzyloxy-3-methoxyphenylacetic acid | Not specified | Benzyloxy, Methoxy | Not explicitly stated |
| Pyrazolines (e.g., 1-[5-(3-Benzyloxy-4-methoxyphenyl)-3-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)-4,5-dihydropyrazol-1-yl]-ethanone) | 543 g/mol | Benzyloxy, Methoxy, Bromo, Chloro | Not explicitly stated |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume